Cornoside

Beschreibung

structure in first source

Structure

3D Structure

Eigenschaften

IUPAC Name |

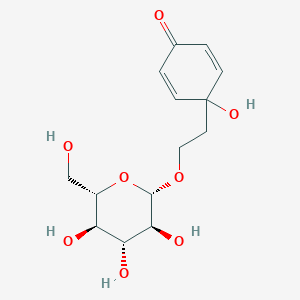

4-hydroxy-4-[2-[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]cyclohexa-2,5-dien-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O8/c15-7-9-10(17)11(18)12(19)13(22-9)21-6-5-14(20)3-1-8(16)2-4-14/h1-4,9-13,15,17-20H,5-7H2/t9-,10-,11+,12-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTVARPTUBCBNJX-WJTVCTBASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(C=CC1=O)(CCOC2C(C(C(C(O2)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(C=CC1=O)(CCO[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10961052 | |

| Record name | 2-(1-Hydroxy-4-oxocyclohexa-2,5-dien-1-yl)ethyl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10961052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40661-45-8 | |

| Record name | Cornoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040661458 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(1-Hydroxy-4-oxocyclohexa-2,5-dien-1-yl)ethyl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10961052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Natural Origin of Cornoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Cornoside, a naturally occurring phenolic glycoside. The document outlines its primary natural sources, presents available quantitative data, details experimental protocols for its isolation and analysis, and proposes a putative biosynthetic pathway.

Natural Sources of this compound

This compound has been identified in several species within the Oleaceae family. The principal documented natural sources include:

-

Abeliophyllum distichum (White Forsythia): The leaves of this Korean endemic species are a known source of this compound.[1]

-

Olea europaea (Olive): this compound is present in the fruit, particularly in green olives.

-

Forsythia species: Various species of the Forsythia genus are reported to contain this compound.

Quantitative Analysis of this compound Content

Quantitative data for this compound across its natural sources is limited in the available scientific literature. While its presence is confirmed in several species, precise concentration levels are not always specified. The table below summarizes the available information.

| Plant Species | Plant Part | Method of Analysis | This compound Concentration | Reference |

| Olea europaea | Green Olives (fruit) | RP-MPLC, Prep. TLC | 25 mg from 100 g of fresh weight (0.025%) | |

| Abeliophyllum distichum | Leaves | HPLC | Present, but not quantified | [1] |

| Forsythia suspensa | Fruit and Leaves | HPLC | Present, but not quantified | [2][3][4] |

Note: The quantification in Olea europaea was based on isolation yield and may not represent the absolute concentration. For Abeliophyllum distichum and Forsythia suspensa, while methods for the analysis of related phenolic compounds are established, specific quantitative data for this compound remains to be published.

Experimental Protocols

Isolation of this compound from Olea europaea (Green Olives)

This protocol is adapted from the methodology described by Guinda et al.

Objective: To extract and purify this compound from fresh green olives.

Materials:

-

Fresh green olives

-

Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

Deionized water

-

RP-8 silica gel for chromatography

-

Silica gel plates for preparative Thin Layer Chromatography (prep. TLC)

-

Chloroform (CHCl₃)

-

Rotary evaporator

-

Chromatography column

-

TLC development chamber

-

UV lamp for visualization

Procedure:

-

Extraction:

-

Homogenize 100 g of fresh green olives in 200 mL of boiling methanol for 30 minutes to inactivate endogenous enzymes.

-

Filter the mixture and re-extract the solid residue with another 100 mL of boiling methanol.

-

Combine the methanol extracts and evaporate under reduced pressure to remove the methanol, leaving an aqueous residue.

-

-

Liquid-Liquid Partitioning:

-

Extract the aqueous residue exhaustively with ethyl acetate to remove less polar compounds.

-

The aqueous phase, which contains the more polar glycosides including this compound, is retained.

-

-

Column Chromatography:

-

Evaporate the aqueous phase to dryness under reduced pressure.

-

Redissolve the residue in a minimal amount of water-methanol (7:3) and apply it to a reversed-phase (RP-8) silica gel column.

-

Elute the column with a water-methanol (7:3) mobile phase to obtain fractions containing crude this compound.

-

-

Preparative Thin Layer Chromatography (Prep. TLC):

-

Combine the fractions containing crude this compound and concentrate them.

-

Apply the concentrated crude sample as a band onto a preparative silica gel TLC plate.

-

Develop the plate in a chloroform-methanol (4:1) solvent system.

-

Visualize the separated bands under a UV lamp.

-

Scrape the band corresponding to pure this compound from the plate.

-

Elute the this compound from the silica gel using methanol, filter, and evaporate the solvent to yield pure this compound.

-

Quantitative Analysis of this compound by High-Performance Liquid Chromatography (HPLC)

The following is a general protocol that can be adapted for the quantification of this compound in various plant extracts.

Objective: To quantify the concentration of this compound in a plant extract using a validated HPLC method.

Materials and Equipment:

-

HPLC system with a Diode Array Detector (DAD) or UV detector

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

-

This compound analytical standard

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or phosphoric acid (for mobile phase modification)

-

Methanol (for sample preparation)

-

Syringe filters (0.45 µm)

Procedure:

-

Standard Preparation:

-

Prepare a stock solution of this compound standard in methanol (e.g., 1 mg/mL).

-

From the stock solution, prepare a series of calibration standards of known concentrations (e.g., 10, 25, 50, 100, 250 µg/mL) by serial dilution with the mobile phase.

-

-

Sample Preparation:

-

Extract a known weight of dried and powdered plant material (e.g., 1 g) with methanol using sonication or maceration.

-

Filter the extract and evaporate the solvent.

-

Redissolve the residue in a known volume of mobile phase.

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Conditions:

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. A typical gradient could be: 0-5 min, 10% B; 5-20 min, 10-40% B; 20-25 min, 40-10% B; 25-30 min, 10% B.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25-30 °C

-

Detection Wavelength: 280 nm

-

Injection Volume: 10-20 µL

-

-

Quantification:

-

Inject the calibration standards and the sample extract into the HPLC system.

-

Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

-

Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.

-

Express the concentration as mg of this compound per gram of dry weight of the plant material.

-

Biosynthetic Pathway of this compound

The complete enzymatic pathway for the biosynthesis of this compound has not been fully elucidated. However, based on the known biosynthesis of other phenolic glycosides, a putative pathway can be proposed. This compound is a glycoside of a p-hydroxyphenethyl alcohol derivative. The biosynthesis likely originates from the phenylpropanoid pathway.

A key step in the formation of this compound is the glycosylation of the aglycone, a reaction catalyzed by UDP-glycosyltransferases (UGTs). These enzymes transfer a glucose moiety from UDP-glucose to the hydroxyl group of the aglycone. UGTs are a large family of enzymes known to be involved in the biosynthesis of various glycosides in the Oleaceae family.

Caption: Putative biosynthetic pathway of this compound.

Workflow for Isolation and Quantification of this compound

The following diagram illustrates a general workflow for the isolation and quantification of this compound from a plant source.

Caption: General workflow for this compound isolation and analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. [HPLC analysis of the active ingredients of Forsythia suspensa] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scilit.com [scilit.com]

- 4. Quantitative analysis and chromatographic fingerprinting for the quality evaluation of Forsythia suspensa extract by HPLC coupled with photodiode array detector - PubMed [pubmed.ncbi.nlm.nih.gov]

Cornoside from Abeliophyllum distichum: A Technical Guide to Its Discovery, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and biological characterization of cornoside, a phenolic glycoside found in the leaves of Abeliophyllum distichum. This document details the experimental protocols for its extraction and purification, summarizes key quantitative data, and explores its known biological activities and associated signaling pathways.

Introduction

Abeliophyllum distichum, a deciduous shrub native to Korea, is a known source of various bioactive phenolic compounds. Among these, this compound has been identified as a constituent with potential therapeutic applications. This guide focuses on the scientific investigations into this compound from this specific plant source, offering a technical resource for researchers in natural product chemistry, pharmacology, and drug development.

Discovery and Isolation of this compound

The primary method for the isolation of this compound from Abeliophyllum distichum leaves is high-speed counter-current chromatography (HSCCC). This technique allows for the separation of this compound from a complex mixture of other phenolic glycosides.

Experimental Protocol: Extraction and Isolation

The following protocol outlines the general steps for the extraction and isolation of this compound from the leaves of Abeliophyllum distichum.

2.1.1. Plant Material and Extraction

-

Plant Material: Dried leaves of Abeliophyllum distichum are used as the starting material.

-

Extraction: The dried leaves are extracted with ethanol (EtOH) under reflux. The resulting crude EtOH extract is then concentrated.

-

Solvent Partitioning: The concentrated extract is suspended in distilled water and sequentially partitioned with n-hexane, chloroform, ethyl acetate, and n-butanol to separate compounds based on their polarity. This compound, being a glycoside, is typically enriched in the more polar fractions.

2.1.2. High-Speed Counter-Current Chromatography (HSCCC) Isolation

A portion of the n-butanol fraction is subjected to HSCCC for the final purification of this compound.

-

HSCCC System: A standard high-speed counter-current chromatograph is utilized.

-

Solvent System: A two-phase solvent system of ethyl acetate:n-butanol:water in a ratio of 8:0.7:5 (v/v/v) is employed.

-

Elution Mode: The specific elution mode (e.g., head-to-tail) would be selected based on the partition coefficient (K) of this compound in the chosen solvent system.

-

Operational Parameters:

-

Rotational Speed: To be optimized for the specific HSCCC instrument to ensure a stable retention of the stationary phase.

-

Flow Rate: To be adjusted to achieve optimal separation resolution and run time.

-

Temperature: Typically performed at room temperature.

-

Detection: The effluent is monitored using a UV detector at a wavelength suitable for phenolic compounds (e.g., 280 nm).

-

-

Fraction Collection: Fractions are collected based on the chromatogram peaks, and those containing this compound are pooled.

-

Purity Analysis: The purity of the isolated this compound is determined by high-performance liquid chromatography (HPLC).

-

Structure Confirmation: The chemical structure of the isolated compound is confirmed using nuclear magnetic resonance (NMR) spectroscopy.

Experimental Workflow

Quantitative Data

The following table summarizes the known quantitative data for this compound isolated from Abeliophyllum distichum.

| Parameter | Value | Reference |

| Biological Activity | ||

| IC50 (Rat Lens Aldose Reductase) | 150 µM | [1] |

Note: Data on the yield of this compound from Abeliophyllum distichum is not currently available in the reviewed literature.

Biological Activity and Signaling Pathways

This compound has demonstrated inhibitory activity against rat lens aldose reductase, an enzyme implicated in the development of diabetic complications.

Aldose Reductase Inhibition

Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which reduces glucose to sorbitol. In hyperglycemic conditions, the accumulation of sorbitol can lead to osmotic stress and cellular damage, contributing to diabetic complications such as cataracts, neuropathy, and nephropathy. The ability of this compound to inhibit this enzyme suggests its potential as a therapeutic agent for the prevention or treatment of these conditions.

Potential Signaling Pathway Involvement

While specific signaling pathways directly modulated by this compound from Abeliophyllum distichum are not yet fully elucidated, preliminary evidence suggests a potential influence on the insulin/IGF-1 signaling pathway. This pathway is a key regulator of metabolism, growth, and longevity. Further research is required to determine the precise molecular targets of this compound within this and other signaling networks.

Conclusion

This compound, a phenolic glycoside from Abeliophyllum distichum, presents a promising area for further research and development. Its isolation has been achieved through high-speed counter-current chromatography, and it exhibits inhibitory activity against rat lens aldose reductase. Future studies should focus on optimizing the isolation protocol to improve yield, conducting more extensive biological assays to elucidate its mechanism of action, and further investigating its effects on relevant signaling pathways. This will provide a more complete understanding of its therapeutic potential.

References

Cornoside: A Technical Guide to its Chemical Structure and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cornoside, a naturally occurring phenolic glycoside, has garnered interest in the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Detailed experimental protocols for its isolation and purification are outlined, alongside an exploration of its interactions with key signaling pathways. This document aims to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure and Properties

This compound is characterized by a glycosidic linkage between a glucose molecule and a substituted cyclohexadienone aglycone. Its systematic IUPAC name is 4-hydroxy-4-[2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]cyclohexa-2,5-dien-1-one.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₀O₈ | [1][2] |

| Molecular Weight | 316.30 g/mol | [1][2] |

| Appearance | Powder | [1] |

| Predicted Water Solubility | 22.2 g/L | [1] |

| Predicted Density | 1.51 g/cm³ | [3] |

| Predicted XlogP | -2.1 | [4] |

| CAS Number | 40661-45-8 | [1] |

Note: Some physical properties are predicted values from computational models and await experimental verification.

Biological Activity

This compound has demonstrated noteworthy biological activities, with its inhibitory effect on aldose reductase being a key finding. Further research is ongoing to explore its full therapeutic potential, including its anti-inflammatory and potential anti-cancer properties.

Table 2: Quantitative Biological Activity of this compound

| Target | Activity | IC₅₀ Value | Source |

| Rat Lens Aldose Reductase (AR) | Inhibition | 150 µM | [2][5] |

Experimental Protocols

Isolation of this compound from Olea europaea (Olive)

The following protocol outlines the extraction and purification of this compound from olive fruit:

-

Extraction:

-

Fresh green olives (100 g) are boiled in methanol (100 mL) for 30 minutes under reflux to deactivate endogenous enzymes.

-

The methanolic extract is decanted. The remaining pulp is re-extracted with an additional 100 mL of methanol.

-

The combined methanolic extracts are evaporated in vacuo to remove the methanol.

-

The resulting aqueous phase is exhaustively extracted with ethyl acetate. The aqueous phase, which contains this compound, is retained.

-

-

Purification:

-

The aqueous phase is evaporated to dryness, yielding a residue.

-

This residue is subjected to chromatography on an RP-8 silica gel column, eluting with a water-methanol gradient (7:3).

-

Fractions containing crude this compound are collected and further purified by preparative thin-layer chromatography (TLC) on silica gel, using a chloroform-methanol (4:1) solvent system to yield pure this compound.

-

High-Performance Liquid Chromatography (HPLC) Method for Analysis

A general HPLC protocol for the analysis of glycosides like this compound can be adapted as follows:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of solvent A (e.g., 0.1% formic acid in water) and solvent B (e.g., acetonitrile or methanol).

-

Gradient Program: A linear gradient starting with a low percentage of solvent B, gradually increasing to elute compounds of increasing hydrophobicity.

-

Flow Rate: Typically 0.5-1.0 mL/min.

-

Detection: UV detection at an appropriate wavelength (e.g., 254 nm or 280 nm).

-

Injection Volume: 10-20 µL.

Workflow for HPLC-Guided Isolation:

References

- 1. Showing Compound this compound (FDB006306) - FooDB [foodb.ca]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Complete 1H-NMR and 13C-NMR spectral analysis of the pairs of 20(S) and 20(R) ginsenosides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Cornoside's Potential in Aldose Reductase Inhibition: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the current understanding of cornoside, a phenolic glycoside, as an inhibitor of aldose reductase (AR). Aldose reductase is a critical enzyme in the polyol pathway, which becomes particularly active during hyperglycemic conditions characteristic of diabetes mellitus. The overactivation of this pathway is strongly implicated in the pathogenesis of diabetic complications, including neuropathy, nephropathy, retinopathy, and cataracts. Therefore, the inhibition of aldose reductase is a key therapeutic strategy for mitigating the long-term, debilitating effects of diabetes. This document summarizes the available quantitative data on this compound's inhibitory activity, outlines general experimental protocols for assessing AR inhibition, and situates these findings within the broader context of the polyol pathway and its downstream consequences.

The Polyol Pathway and Its Role in Diabetic Complications

Under normal physiological conditions, the majority of cellular glucose is phosphorylated by hexokinase and enters the glycolytic pathway. However, in states of hyperglycemia, the excess glucose is shunted into the polyol pathway. Aldose reductase, the first and rate-limiting enzyme of this pathway, reduces glucose to sorbitol, utilizing NADPH as a cofactor. Sorbitol is subsequently oxidized to fructose by sorbitol dehydrogenase, with NAD+ as a cofactor.

The activation of the polyol pathway contributes to diabetic complications through several mechanisms:

-

Osmotic Stress: The accumulation of sorbitol, an osmolyte, within cells leads to osmotic stress, cellular swelling, and eventual damage.

-

Oxidative Stress: The consumption of NADPH by aldose reductase depletes the cellular pool of this crucial reducing equivalent, which is essential for the regeneration of the master antioxidant, glutathione (GSH), by glutathione reductase. This depletion impairs the cell's ability to counteract reactive oxygen species (ROS), leading to oxidative stress.

-

Formation of Advanced Glycation End-products (AGEs): The fructose produced in the polyol pathway is a more potent glycating agent than glucose, contributing to the formation of AGEs, which are involved in the cross-linking of proteins and cellular dysfunction.

This compound: A Phenolic Glycoside with Aldose Reductase Inhibitory Activity

This compound is a phenolic glycoside that has been identified as an inhibitor of rat lens aldose reductase[1][2][3]. It was isolated from the leaves of Abeliophyllum distichum alongside other phenolic glycosides[1].

Quantitative Data on Aldose Reductase Inhibition

The inhibitory activity of this compound and its co-isolated compounds against rat lens aldose reductase has been quantified, with the half-maximal inhibitory concentration (IC50) being a key parameter. The available data is summarized in the table below.

| Compound | IC50 (µM) | Source |

| This compound | 150 | [1][2] |

| Acteoside | 1.39 | [1] |

| Isoacteoside | Not specified | [1] |

| Eutigoside B | Not specified | [1] |

| Rutin | Not specified | [1] |

| Quercetin (Positive Control) | 7.05 | [1] |

Note: While isoacteoside, eutigoside B, and rutin were isolated in the same study, their specific IC50 values were not detailed in the available abstract.

General Experimental Protocol for Aldose Reductase Inhibition Assay

The following is a generalized protocol for determining the in vitro inhibitory activity of a compound against aldose reductase, based on common methodologies cited in the literature. The specific conditions for the this compound assay may have varied.

Materials:

-

Aldose reductase (from rat lens or recombinant human)

-

NADPH (cofactor)

-

DL-glyceraldehyde (substrate)

-

Phosphate buffer

-

Test compound (e.g., this compound)

-

Positive control (e.g., quercetin, epalrestat)

-

Spectrophotometer

Procedure:

-

Preparation of Reagents: All reagents are prepared in a suitable buffer (e.g., phosphate buffer) to the desired concentrations. The test compound is typically dissolved in a solvent like DMSO.

-

Assay Mixture Preparation: A reaction mixture is prepared in a cuvette or microplate well, containing the phosphate buffer, aldose reductase enzyme, and NADPH.

-

Incubation with Inhibitor: The test compound at various concentrations is added to the reaction mixture and incubated for a specific period.

-

Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate, DL-glyceraldehyde.

-

Measurement of Activity: The activity of aldose reductase is determined by spectrophotometrically monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

-

Calculation of Inhibition: The percentage of inhibition is calculated by comparing the rate of NADPH consumption in the presence of the test compound to that of a control (without the inhibitor).

-

Determination of IC50: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizing the Core Mechanisms

The Polyol Pathway

References

- 1. Analysis of the inhibitory activity of Abeliophyllum distichum leaf constituents against aldose reductase by using high-speed counter current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Deciphering chemical diversity among five variants of Abeliophyllum distichum flowers through metabolomics analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

Cornoside: A Technical Guide to its Potential Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cornoside, a phenolic glycoside found in plants such as Abeliophyllum distichum and Cornus officinalis, has emerged as a compound of interest for its potential therapeutic applications.[1][2] This technical guide provides a comprehensive overview of the current scientific knowledge on this compound, with a focus on its pharmacological activities, underlying mechanisms of action, and relevant experimental data. The primary reported bioactivity of this compound is its ability to inhibit aldose reductase, an enzyme implicated in the pathogenesis of diabetic complications.[1][3] This document summarizes the available quantitative data, details key experimental methodologies, and visualizes the implicated signaling pathways to facilitate further research and drug development efforts.

Introduction

This compound is a naturally occurring phenolic glycoside.[1] Its chemical structure and properties are detailed in Table 1. The primary sources for the isolation of this compound include the leaves of Abeliophyllum distichum and the fruit of Cornus officinalis.[1][2] Historically, extracts from these plants have been used in traditional medicine for various ailments, suggesting a foundation for the exploration of their bioactive constituents.[4] Modern phytochemical research has led to the isolation and characterization of this compound, allowing for the investigation of its specific pharmacological effects.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₁₄H₂₀O₈ | PubChem CID 3084796 |

| Molecular Weight | 316.3 g/mol | PubChem CID 3084796 |

| IUPAC Name | 4-hydroxy-4-[2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]cyclohexa-2,5-dien-1-one | PubChem CID 3084796 |

| Class | Phenolic Glycoside | [1] |

Therapeutic Potential and Mechanism of Action

The primary therapeutic potential of this compound, based on current research, lies in its ability to inhibit the enzyme aldose reductase.

Inhibition of Aldose Reductase and Management of Diabetic Complications

Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which is a metabolic pathway that converts glucose to sorbitol. Under hyperglycemic conditions, the increased flux through the polyol pathway and the subsequent accumulation of sorbitol are implicated in the pathogenesis of diabetic complications such as neuropathy, nephropathy, and retinopathy. By inhibiting aldose reductase, this compound can potentially mitigate these complications.

A key study by Li et al. (2013) investigated the inhibitory effects of several phenolic glycosides isolated from the leaves of Abeliophyllum distichum on rat lens aldose reductase.[1]

Table 2: Inhibitory Activity of this compound and Other Compounds on Rat Lens Aldose Reductase

| Compound | IC₅₀ (μM) |

| This compound | 150 |

| Acteoside | 1.39 |

| Eutigoside B | > 200 |

| Isoacteoside | 18.2 |

| Rutin | 10.5 |

| Quercetin (Positive Control) | 7.05 |

Data extracted from Li et al. (2013).[1]

As shown in Table 2, while other compounds like Acteoside demonstrated more potent inhibition, this compound exhibited a moderate inhibitory effect on aldose reductase with an IC₅₀ value of 150 μM.[1]

Potential Role in Oxidative Stress and Inflammation

Phenolic glycosides are a class of compounds known for their antioxidant properties. While specific quantitative data for this compound's antioxidant and anti-inflammatory effects are limited in the currently available literature, its chemical structure suggests a potential to scavenge free radicals and modulate inflammatory pathways. Further research is warranted to fully elucidate these potential activities.

Signaling Pathway Involvement

While direct experimental evidence for this compound's modulation of specific signaling pathways is still emerging, the activities of other structurally related glycosides provide a basis for hypothesized mechanisms. The insulin/IGF-1 signaling pathway, which plays a crucial role in longevity and stress resistance, is a potential target. In the model organism Caenorhabditis elegans, this pathway regulates the activity of key transcription factors including DAF-16 (a FOXO ortholog), SKN-1 (an Nrf2 ortholog), and HSF-1 (heat shock factor 1).

Below is a diagram illustrating the hypothesized modulation of the Insulin/IGF-1 signaling pathway by a glycoside, leading to enhanced stress resistance and longevity.

Caption: Hypothesized modulation of the Insulin/IGF-1 signaling pathway.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, based on the study by Li et al. (2013).[1]

Isolation and Purification of this compound from Abeliophyllum distichum

A general workflow for the isolation of this compound is depicted below.

Caption: General workflow for the isolation of this compound.

Methodology:

-

Extraction: The dried leaves of Abeliophyllum distichum are extracted with methanol at room temperature. The extract is then concentrated under reduced pressure.

-

Solvent Partitioning: The concentrated methanol extract is suspended in water and successively partitioned with n-hexane, ethyl acetate, and n-butanol. The n-butanol fraction, which contains this compound, is collected.

-

High-Speed Counter-Current Chromatography (HSCCC): The n-butanol fraction is subjected to HSCCC for further separation. A two-phase solvent system of ethyl acetate-n-butanol-water is typically used.

-

Preparative High-Performance Liquid Chromatography (HPLC): The fractions containing this compound from HSCCC are further purified by preparative HPLC on a C18 column with a methanol-water gradient to yield pure this compound.

Rat Lens Aldose Reductase Inhibition Assay

Materials:

-

Rat lenses

-

Phosphate buffer (pH 6.2)

-

NADPH

-

DL-glyceraldehyde (substrate)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Quercetin (positive control)

-

Spectrophotometer

Procedure:

-

Enzyme Preparation: Lenses from male Sprague-Dawley rats are homogenized in phosphate buffer. The homogenate is centrifuged, and the supernatant containing the crude aldose reductase is collected.

-

Assay Mixture: The reaction mixture contains phosphate buffer, NADPH, the enzyme preparation, and the test compound (this compound or quercetin) at various concentrations.

-

Initiation of Reaction: The reaction is initiated by the addition of the substrate, DL-glyceraldehyde.

-

Measurement: The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH, is monitored for a set period.

-

Calculation: The percentage inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the reaction mixture without the inhibitor, and A_sample is the absorbance with the inhibitor.

-

IC₅₀ Determination: The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage inhibition against the logarithm of the inhibitor concentration.

Future Directions

The current body of research on this compound provides a promising starting point for its development as a therapeutic agent, particularly for diabetic complications. However, several areas require further investigation:

-

In-depth Pharmacological Profiling: Comprehensive studies are needed to evaluate the antioxidant, anti-inflammatory, and neuroprotective effects of pure this compound, both in vitro and in vivo.

-

Mechanism of Action Elucidation: Further research is required to confirm the interaction of this compound with the insulin/IGF-1 signaling pathway and to identify other potential molecular targets.

-

Pharmacokinetics and Bioavailability: The absorption, distribution, metabolism, and excretion (ADME) properties of this compound need to be determined to assess its drug-like potential.

-

Preclinical and Clinical Studies: Should further preclinical studies yield positive results, well-designed clinical trials will be necessary to evaluate the safety and efficacy of this compound in humans.

Conclusion

This compound is a phenolic glycoside with demonstrated inhibitory activity against aldose reductase, suggesting its potential as a therapeutic agent for the management of diabetic complications. While further research is necessary to fully characterize its pharmacological profile and mechanisms of action, the existing data provides a strong rationale for its continued investigation. This technical guide serves as a resource for researchers and drug development professionals to advance the scientific understanding and potential clinical application of this compound.

References

- 1. Analysis of the inhibitory activity of Abeliophyllum distichum leaf constituents against aldose reductase by using high-speed counter current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antioxidant Activity and Acteoside Analysis of Abeliophyllum distichum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Abeliophyllum distichum Ameliorates High-Fat Diet-Induced Obesity in C57BL/6J Mice by Upregulating the AMPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Review of Cornoside: From Molecular Mechanisms to Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cornoside, a secoiridoid glucoside primarily isolated from the fruits of Cornus officinalis (Japanese cornel dogwood), has emerged as a promising natural compound with a wide spectrum of pharmacological activities.[1][2] Traditionally used in oriental medicine, recent scientific investigations have begun to unravel the molecular mechanisms underlying its therapeutic effects, particularly in the realms of neuroprotection, anti-inflammation, and antioxidant defense. This technical guide provides a comprehensive review of the current state of this compound research, presenting key quantitative data, detailed experimental protocols, and an exploration of its engagement with critical signaling pathways.

Chemical and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₀O₈ | [3] |

| Molecular Weight | 316.30 g/mol | [3] |

| IUPAC Name | 4-hydroxy-4-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]cyclohexa-2,5-dien-1-one | [3] |

| Appearance | Powder | N/A |

| Solubility | Soluble in water | N/A |

Quantitative Bioactivity Data

The therapeutic potential of this compound is underscored by its activity in various in vitro and in vivo models. The following tables summarize the available quantitative data on its bioactivity.

Table 1: Anti-inflammatory Activity of this compound

| Assay | Cell Line/Model | Stimulant | Measured Effect | IC₅₀/EC₅₀ | Reference |

| Nitric Oxide (NO) Production | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Inhibition of NO production | Not explicitly stated for this compound alone, but related compounds show activity | [4] |

| Pro-inflammatory Cytokine Expression (IL-6, TNF-α, IL-1β) | Mesangial Cells (MMCs) | High Glucose | Reduction of cytokine expression | Not explicitly stated in IC₅₀ values, but effective at 5, 10, and 30 μM | [2] |

| NF-κB Activation | Human Umbilical Vein Endothelial Cells (HUVECs) | Tumor Necrosis Factor-alpha (TNF-α) | Attenuation of NF-κB p65 translocation | Not explicitly stated in IC₅₀ values | [5] |

| M1 Macrophage Polarization | Bone Marrow-Derived Macrophages | Imiquimod (IMQ)-induced psoriasis model | Decreased polarization | Not explicitly stated in IC₅₀ values | [1] |

Table 2: Neuroprotective and Antioxidant Activity of this compound

| Assay | Model System | Measured Effect | IC₅₀/EC₅₀ | Reference |

| DPPH Radical Scavenging | Chemical Assay | Radical scavenging activity | IC₅₀ = 99.32 µg/mL (for C. officinalis extract) | |

| ABTS Radical Scavenging | Chemical Assay | Radical scavenging activity | IC₅₀ = 138.51 µg/mL (for C. officinalis extract) | [6] |

| Oxidative Stress Markers (MDA, SOD, GSH-Px) | 3xTg-AD Mice | Reduction of MDA, Increase in SOD and GSH-Px | Not applicable (in vivo study) | |

| Cell Viability | C6 Glioma Cells | No significant effect on viability | Not cytotoxic up to 20 µM | [7] |

Note: Much of the available quantitative data is for extracts of Cornus officinalis rather than isolated this compound. Further studies are needed to determine the specific IC₅₀ and EC₅₀ values of pure this compound in a wider range of assays.

Key Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key intracellular signaling pathways. Understanding these interactions is crucial for elucidating its mechanism of action and identifying potential therapeutic targets.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS or TNF-α, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows the NF-κB p65/p50 dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.

This compound has been shown to inhibit the activation of the NF-κB pathway.[2][5] It is suggested that this compound may interfere with the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of NF-κB.[2]

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism. Activation of this pathway by growth factors leads to the phosphorylation and activation of Akt. Activated Akt, in turn, phosphorylates a variety of downstream targets, promoting cell survival and inhibiting apoptosis.

This compound has been shown to inhibit the phosphorylation of Akt in high glucose-treated mesangial cells, suggesting a role in mitigating diabetic nephropathy.[2] By inhibiting Akt activation, this compound may prevent the downstream proliferative and pro-inflammatory effects associated with this pathway in certain pathological conditions.

Nrf2/HO-1 Antioxidant Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, including Heme Oxygenase-1 (HO-1), leading to their transcription.

This compound has been shown to activate the Nrf2/HO-1 pathway, thereby enhancing the cellular antioxidant defense system.[7][8] This activation is a key mechanism behind its antioxidant and neuroprotective effects.

Experimental Protocols

This section provides an overview of the methodologies commonly employed in this compound research. For detailed, step-by-step protocols, it is recommended to consult the primary literature cited.

Isolation of this compound from Cornus officinalis

A common method for the isolation of this compound involves solvent extraction and chromatographic separation.

Workflow:

Detailed Steps:

-

Extraction: The dried and powdered fruits of Cornus officinalis are typically extracted with an aqueous ethanol solution (e.g., 70%) at room temperature or under reflux.

-

Concentration: The resulting extract is filtered and concentrated under reduced pressure to remove the ethanol.

-

Liquid-Liquid Partitioning: The concentrated aqueous extract is then partitioned with a non-polar solvent like ethyl acetate to remove less polar compounds. The aqueous phase, containing the more polar glycosides, is retained.

-

Column Chromatography: The aqueous phase is subjected to column chromatography, often using a macroporous resin (e.g., D101) or Sephadex LH-20.

-

Gradient Elution: The column is eluted with a stepwise gradient of ethanol in water (e.g., 0%, 20%, 40%, 60%, 80% ethanol).

-

Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing this compound.

-

Purification: Fractions rich in this compound are pooled and further purified using preparative HPLC to yield the pure compound.[9]

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This assay is used to evaluate the ability of this compound to inhibit the production of the pro-inflammatory mediator nitric oxide in LPS-stimulated macrophages.

Protocol Overview:

-

Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and antibiotics.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5 x 10⁴ cells/well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. After a pre-incubation period (e.g., 1 hour), cells are stimulated with LPS (e.g., 1 µg/mL).

-

Incubation: The plates are incubated for 24 hours.

-

Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with an equal volume of Griess reagent and measuring the absorbance at 540 nm.

-

Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control group.

In Vitro Antioxidant Assay: DPPH Radical Scavenging Activity

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and rapid method to assess the free radical scavenging activity of a compound.

Protocol Overview:

-

Reagent Preparation: A stock solution of DPPH in methanol is prepared.

-

Reaction Mixture: In a 96-well plate, various concentrations of this compound (dissolved in methanol) are mixed with the DPPH solution.

-

Incubation: The plate is incubated in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a microplate reader.

-

Data Analysis: The percentage of radical scavenging activity is calculated using the formula: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC₅₀ value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.[6]

Western Blot Analysis for NF-κB Pathway Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the NF-κB signaling pathway, such as p-IκBα and the p65 subunit.

Protocol Overview:

-

Cell Lysis: Cells treated with this compound and/or a stimulant (e.g., LPS) are lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: The membrane is blocked with a solution containing non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., anti-p-IκBα, anti-p65) overnight at 4°C.

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).[2]

Conclusion and Future Directions

This compound has demonstrated significant potential as a multi-target therapeutic agent with promising anti-inflammatory, neuroprotective, and antioxidant properties. Its ability to modulate key signaling pathways such as NF-κB, PI3K/Akt, and Nrf2/HO-1 provides a strong rationale for its further development.

However, several areas require further investigation. More extensive quantitative bioactivity studies are needed to establish a comprehensive pharmacological profile of pure this compound. Detailed pharmacokinetic and pharmacodynamic studies in animal models are essential to understand its absorption, distribution, metabolism, and excretion (ADME) properties and to establish effective dosing regimens. Furthermore, the development of efficient and scalable synthetic routes for this compound will be crucial for its future clinical and commercial development.

References

- 1. Cornuside alleviates psoriasis-like skin lesions in mice by relieving inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cornuside inhibits glucose-induced proliferation and inflammatory response of mesangial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Cornuside suppresses cytokine-induced proinflammatory and adhesion molecules in the human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antioxidant activities and oxidative stress inhibitory effects of ethanol extracts from Cornus officinalis on raw 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Anti-Inflammatory and Anti-oxidant Functions of Cornuside by Regulating NF-[Formula: see text]B, STAT-1, and Nrf2-HO-1 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Iridoid glycoside dimers from fruits of Cornus officinalis and their anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Extraction of Cornoside from Plant Materials

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of methods for the extraction of cornoside, a phenolic glycoside with potential therapeutic properties, from various plant materials. This document includes a comparison of different extraction techniques, detailed experimental protocols, and insights into the biological pathways associated with this compound.

Introduction to this compound

This compound is a naturally occurring phenolic glycoside found in various plant species, including those from the Oleaceae family, such as Olea europaea (olive) and Forsythia suspensa. It has garnered research interest due to its biological activities, including its inhibitory effects on rat lens aldose reductase and its involvement in the insulin/IGF-1 signaling pathway, suggesting its potential in drug development for conditions like diabetic complications and age-related diseases.

Extraction Methodologies: An Overview

The efficient extraction of this compound from plant matrices is a critical first step for its isolation, characterization, and subsequent pharmacological studies. A variety of extraction techniques, ranging from conventional solvent-based methods to modern, technologically advanced approaches, can be employed. The choice of method depends on factors such as the plant material, desired yield and purity, and available resources.

Conventional Extraction Methods:

-

Maceration: This simple technique involves soaking the plant material in a solvent for an extended period. It is straightforward but can be time-consuming and may result in lower extraction efficiency.

-

Soxhlet Extraction: A continuous extraction method that uses a smaller volume of solvent compared to maceration. It is more efficient but the prolonged exposure to heat can degrade thermolabile compounds.

Modern Extraction Methods:

-

Ultrasound-Assisted Extraction (UAE): This method utilizes ultrasonic waves to disrupt cell walls, enhancing solvent penetration and mass transfer. UAE is generally faster and more efficient than conventional methods.

-

Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and plant material, leading to rapid extraction. This technique is known for its high efficiency, reduced solvent consumption, and shorter extraction times.

Comparative Analysis of Extraction Methods

While specific comparative data for this compound extraction is limited in the literature, studies on the extraction of structurally similar and co-occurring phenolic glycosides, such as oleuropein from olive leaves, provide valuable insights into the relative efficiencies of different methods. The following tables summarize quantitative data from such studies, which can be used as a proxy to guide the selection of an appropriate extraction method for this compound.

Table 1: Comparison of Extraction Yields of Oleuropein from Olive Leaves using Different Solvents.

| Solvent System | Extraction Method | Temperature (°C) | Time | Yield of Oleuropein (mg/g dry leaf) | Reference |

| 80% Methanol | Soxhlet | Boiling | 8 h | 13.35 | [1] |

| 80% Ethanol | Soxhlet | Boiling | 8 h | 12.44 | [1] |

| Water | Maceration | 60 | 4 h | 13 | [2] |

| 70% Ethanol | Maceration | 25 | 120 min | 180 (in freeze-dried extract) | [2] |

| 70% Ethanol: 30% Water | Ultrasound-Assisted | <40 | 5 min | Not specified for oleuropein alone, but high secoiridoid recovery | [3] |

| Water | Solvent-Free Microwave-Assisted | - | 2 min | 0.06 (ppm) | [4] |

Table 2: Comparison of Modern Extraction Techniques for Phenolic Compounds from Olive Leaves.

| Extraction Method | Key Parameters | Total Phenolic Content (mg GAE/g DW) | Oleuropein Content (mg/g DW) | Reference |

| Pressurized Liquid Extraction (PLE) | 15% Glycerol, 70°C | 19.46 | 0.171 | [5] |

| Ultrasound-Assisted Extraction (UAE) | 15% Glycerol, 70°C | 15.23 | 0.247 | [5] |

| Homogenate-Assisted Extraction (HAE) | Choline chloride:Citric acid, 60°C, 12,000 rpm | 55.12 | Not specified | [4] |

| Microwave-Assisted Extraction (MAE) | 70% Ethanol: 30% Water, 300W, 2 min | Not specified for TPC, but high TFC yield | High, cultivar dependent | [6] |

Experimental Protocols

The following are detailed protocols for the extraction of this compound from plant materials.

Protocol 1: Conventional Solid-Liquid Extraction of this compound from Olea europaea (Green Olives)[7]

This protocol is adapted from a study that successfully isolated this compound from green olives.

Materials and Reagents:

-

Green olives

-

Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

Deionized water

-

RP-8 silica gel

-

Silica gel for preparative TLC

-

Chloroform (CHCl₃)

-

Rotary evaporator

-

Chromatography columns and plates

Procedure:

-

Extraction:

-

Take 100 g of green olives and add them to 100 ml of boiling methanol.

-

Reflux for 30 minutes to inactivate enzymes.

-

Decant the methanol and remove the kernels from the olives.

-

Extract the remaining pulp with an additional 100 ml of methanol.

-

Combine the methanol extracts and evaporate in vacuo to remove the methanol.

-

-

Liquid-Liquid Partitioning:

-

Exhaustively extract the remaining aqueous phase with ethyl acetate. This step removes less polar compounds like oleuropein and ligstroside. This compound will remain in the aqueous phase.

-

-

Purification:

-

Evaporate the aqueous phase in vacuo to obtain a residue.

-

Chromatograph the residue on an RP-8 silica gel column using a water-methanol gradient (e.g., 7:3 v/v) to obtain crude this compound.

-

Further purify the crude this compound by preparative Thin Layer Chromatography (TLC) on a silica gel plate, eluting with a chloroform-methanol mixture (e.g., 4:1 v/v) to yield pure this compound.

-

Protocol 2: Ultrasound-Assisted Extraction (UAE) of Phenolic Glycosides (Adaptable for this compound)

This protocol is a general procedure for the UAE of phenolic glycosides from plant materials like Forsythia suspensa leaves, a known source of this compound. Optimization of parameters is recommended for each specific plant material.

Materials and Reagents:

-

Dried and powdered plant material (e.g., Forsythia suspensa leaves)

-

Methanol (or other suitable solvent)

-

Deionized water

-

Ultrasonic bath or probe sonicator

-

Centrifuge

-

Rotary evaporator

Procedure:

-

Sample Preparation:

-

Mix a known amount of the powdered plant material (e.g., 1 g) with a specific volume of the extraction solvent (e.g., 20 mL of 76.6% methanol in water).[7]

-

-

Ultrasonication:

-

Place the mixture in an ultrasonic bath or use a probe sonicator.

-

Apply ultrasonic waves at a specific frequency (e.g., 60 kHz) and power for a set duration (e.g., 60 minutes) and temperature (e.g., 70°C).[7] These parameters should be optimized for maximum yield.

-

-

Isolation:

-

After sonication, centrifuge the mixture to separate the solid residue from the liquid extract.

-

Collect the supernatant.

-

The extraction can be repeated on the residue to increase the yield.

-

-

Concentration:

-

Combine the supernatants and evaporate the solvent using a rotary evaporator to obtain the crude extract containing this compound.

-

-

Purification:

-

The crude extract can be further purified using chromatographic techniques as described in Protocol 1.

-

Protocol 3: Microwave-Assisted Extraction (MAE) of Phenolic Glycosides (Adaptable for this compound)

This is a general protocol for MAE of phenolic compounds from plant materials such as olive leaves, which can be adapted for this compound extraction.

Materials and Reagents:

-

Dried and powdered plant material (e.g., olive leaves)

-

Ethanol (or other suitable solvent)

-

Deionized water

-

Microwave extraction system

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Sample Preparation:

-

Mix a known amount of the powdered plant material (e.g., 1 g) with a specific volume of the extraction solvent (e.g., 50 mL of 70% ethanol in water).[6]

-

-

Microwave Irradiation:

-

Place the mixture in a suitable vessel for the microwave extractor.

-

Apply microwave irradiation at a set power (e.g., 300 W) for a specific duration (e.g., 2 minutes).[6] These parameters should be optimized for the target compound and plant material.

-

-

Isolation:

-

After irradiation, allow the mixture to cool.

-

Filter the mixture to separate the solid residue from the liquid extract.

-

-

Concentration:

-

Evaporate the solvent from the filtrate using a rotary evaporator to obtain the crude extract.

-

-

Purification:

-

The crude extract can then be purified using chromatographic methods as outlined in Protocol 1.

-

Biological Signaling Pathways of this compound

This compound has been reported to exhibit biological activities related to aldose reductase inhibition and the insulin/IGF-1 signaling pathway.

Aldose Reductase Inhibition

Aldose reductase is an enzyme in the polyol pathway that converts glucose to sorbitol. Under hyperglycemic conditions, the accumulation of sorbitol can lead to osmotic stress and contribute to diabetic complications. This compound has been shown to be an inhibitor of rat lens aldose reductase. The inhibitory mechanism likely involves the binding of this compound to the active site of the enzyme, preventing the reduction of glucose.

Insulin/IGF-1 Signaling Pathway

The insulin/IGF-1 signaling (IIS) pathway is a highly conserved pathway that plays a crucial role in growth, metabolism, and aging. In organisms like C. elegans, this pathway involves a cascade of proteins that ultimately regulate the activity of transcription factors such as DAF-16 (a FOXO ortholog), SKN-1 (an Nrf2 ortholog), and HSF-1. This compound has been reported to upregulate the expression of these downstream transcription factors, suggesting its potential to modulate this pathway and influence longevity and stress resistance.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the extraction and analysis of this compound from plant materials.

Conclusion

The extraction of this compound from plant materials can be achieved through various methods, with modern techniques like UAE and MAE offering advantages in terms of efficiency and reduced processing times. The provided protocols offer a starting point for researchers, and optimization of extraction parameters is crucial for achieving high yields of this promising bioactive compound. Further investigation into the biological activities of this compound, particularly its role in the insulin/IGF-1 signaling pathway and as an aldose reductase inhibitor, will be vital for its potential development as a therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 4. Comparative Study of Novel Methods for Olive Leaf Phenolic Compound Extraction Using NADES as Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Flavonol glycoside complanatoside A requires FOXO/DAF-16, NRF2/SKN-1, and HSF-1 to improve stress resistances and extend the life span of Caenorhabditis elegans [frontiersin.org]

Application Notes and Protocols for the Isolation and Purification of Cornoside from Abeliophyllum distichum

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive overview and detailed protocols for the isolation and purification of Cornoside, a phenolic glycoside, from the leaves of Abeliophyllum distichum (White Forsythia). The methodologies described herein encompass solvent extraction, liquid-liquid partitioning, and a representative High-Speed Counter-Current Chromatography (HSCCC) protocol for the purification of this compound. Additionally, this document summarizes the known biological activities of this compound and presents relevant quantitative data from the literature.

Introduction

Abeliophyllum distichum, a monotypic genus endemic to Korea, is a deciduous shrub belonging to the Oleaceae family.[1] Traditionally used in folk medicine, this plant is a rich source of various bioactive compounds, including phenolic glycosides.[2][3] Among these, this compound has garnered interest for its potential therapeutic applications.

This compound is a phenolic glycoside that has been identified as a constituent of A. distichum leaves.[4] Research has indicated its potential as an inhibitor of rat lens aldose reductase, suggesting a possible role in mitigating diabetic complications.[5] Furthermore, studies have implicated this compound in the insulin/IGF-1 signaling pathway, highlighting its potential relevance in age-related and metabolic research.[6]

The isolation and purification of this compound in high purity are essential for its further pharmacological evaluation and potential drug development. This document outlines a systematic approach to achieve this, based on established phytochemical techniques.

Quantitative Data

The following table summarizes the quantitative data related to the extraction of bioactive compounds from Abeliophyllum distichum. It is important to note that a specific yield for purified this compound has not been reported in the reviewed literature.

| Parameter | Value | Source Plant Material | Reference |

| Extraction Yield | |||

| 70% Ethanol Extract | 510 g / kg | Dried Leaves | |

| Ethanol Extract | 400 g / kg | Dried Leaves | [5] |

| Partitioning Yields (from 120g EtOH Extract) | |||

| n-Hexane Fraction | 8 g | Dried Leaves | [5] |

| Chloroform Fraction | 11 g | Dried Leaves | [5] |

| Ethyl Acetate Fraction | 29 g | Dried Leaves | [5] |

| n-Butanol Fraction | 75 g | Dried Leaves | [5] |

| Purity of Commercial this compound | ~96.5% | N/A |

Experimental Protocols

The following protocols describe a comprehensive procedure for the isolation and purification of this compound from the dried leaves of Abeliophyllum distichum.

Plant Material and Reagents

-

Plant Material: Dried leaves of Abeliophyllum distichum.

-

Reagents:

-

Ethanol (95% and 70%)

-

n-Hexane

-

Chloroform

-

Ethyl Acetate

-

n-Butanol

-

Deionized Water

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic Acid (LC-MS grade)

-

Extraction and Solvent Partitioning

This protocol is adapted from methodologies described for the extraction of glycosides from A. distichum.[5]

-

Grinding: Grind the dried leaves of A. distichum into a fine powder.

-

Extraction:

-

Suspend the powdered leaves in 70% ethanol at a solid-to-liquid ratio of 1:20 (w/v).

-

Perform the extraction at 75°C for 4 hours with continuous stirring.

-

Filter the extract through Whatman No. 4 filter paper.

-

Repeat the extraction process two more times with fresh solvent.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude 70% ethanol extract.

-

-

Solvent Partitioning:

-

Suspend the crude ethanol extract in deionized water.

-

Perform sequential liquid-liquid partitioning with n-hexane, chloroform, ethyl acetate, and n-butanol.

-

For each partitioning step, mix the aqueous suspension with an equal volume of the organic solvent in a separatory funnel, shake vigorously, and allow the layers to separate.

-

Collect the respective organic layers.

-

The n-butanol fraction, which is expected to be enriched with polar glycosides like this compound, should be collected and concentrated under reduced pressure.

-

High-Speed Counter-Current Chromatography (HSCCC) Purification

The following is a representative HSCCC protocol for the purification of this compound from the n-butanol fraction. This protocol is based on the solvent system reported for the separation of phenolic glycosides from A. distichum and general HSCCC operational parameters for similar compounds, and may require optimization.[4]

-

Preparation of the Two-Phase Solvent System:

-

Prepare a two-phase solvent system consisting of ethyl acetate, n-butanol, and water in a volume ratio of 8:0.7:5.

-

Thoroughly mix the solvents in a separatory funnel and allow them to equilibrate at room temperature.

-

Separate the upper and lower phases just before use.

-

-

HSCCC Instrument Setup and Equilibration:

-

Fill the HSCCC column entirely with the stationary phase (typically the upper phase for this solvent system).

-

Pump the mobile phase (typically the lower phase) into the column at a flow rate of 1.5-2.0 mL/min while the column is rotating at a speed of 800-900 rpm.

-

Continue pumping the mobile phase until the system reaches hydrodynamic equilibrium, which is indicated by the emergence of the mobile phase from the column outlet.

-

-

Sample Injection and Fraction Collection:

-

Dissolve a known amount of the dried n-butanol fraction in a small volume of the biphasic solvent mixture.

-

Inject the sample solution into the HSCCC system.

-

Continuously monitor the effluent with a UV detector at a suitable wavelength (e.g., 280 nm).

-

Collect fractions based on the elution profile.

-

-

Isolation of this compound:

-

Analyze the collected fractions by High-Performance Liquid Chromatography (HPLC) to identify the fractions containing this compound.

-

Pool the pure fractions containing this compound and evaporate the solvent under reduced pressure to obtain the purified compound.

-

Purity Analysis and Structural Confirmation

-

High-Performance Liquid Chromatography (HPLC):

-

Assess the purity of the isolated this compound using a reverse-phase C18 column.

-

A suitable mobile phase could be a gradient of water (with 0.1% formic acid) and acetonitrile.

-

Monitor the elution at a wavelength of 280 nm.

-

-

Nuclear Magnetic Resonance (NMR):

-

Confirm the chemical structure of the purified compound by acquiring 1H and 13C NMR spectra and comparing the data with published values for this compound.

-

Visualizations

Experimental Workflow

Caption: Workflow for the isolation and purification of this compound.

Simplified Insulin/IGF-1 Signaling Pathway

Caption: Postulated action of this compound on the Insulin/IGF-1 pathway.

Application Notes

-

Aldose Reductase Inhibition: this compound has been shown to exhibit inhibitory effects on rat lens aldose reductase.[5] This enzyme is implicated in the pathogenesis of diabetic complications, such as cataracts, neuropathy, and nephropathy. The purification of this compound allows for further investigation into its potential as a therapeutic agent for the prevention and treatment of these conditions.

-

Modulation of Insulin/IGF-1 Signaling: Studies suggest that the life-prolonging effects of this compound may be dependent on the insulin/IGF-1 signaling pathway.[6] It has been observed to upregulate the expression of antioxidant genes, which are regulated by downstream transcription factors such as DAF-16, SKN-1, and HSF-1. Purified this compound can be utilized in cell-based and in vivo models to further elucidate its mechanism of action within this critical aging and metabolic pathway.

-

Reference Standard: Highly purified this compound can serve as a valuable analytical reference standard for the quality control and standardization of Abeliophyllum distichum extracts and derived products. This is crucial for ensuring the consistency and efficacy of herbal preparations and for conducting accurate quantitative analyses.

Conclusion

The protocols and information provided in this document offer a comprehensive guide for the successful isolation and purification of this compound from Abeliophyllum distichum. The availability of pure this compound is paramount for advancing our understanding of its biological activities and for exploring its potential as a novel therapeutic agent. The representative HSCCC method, in particular, provides a robust starting point for researchers to optimize and scale up the purification process. Further studies are warranted to determine the precise yield of this compound from A. distichum and to fully characterize its pharmacological profile.

References

- 1. doaj.org [doaj.org]

- 2. longdom.org [longdom.org]

- 3. An Efficient Method for the Preparative Isolation and Purification of Flavonoid Glycosides and Caffeoylquinic Acid Derivatives from Leaves of Lonicera japonica Thunb. Using High Speed Counter-Current Chromatography (HSCCC) and Prep-HPLC Guided by DPPH-HPLC Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Preparative isolation and purification of iridoid glycosides from Fructus Corni by high-speed countercurrent chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Deciphering chemical diversity among five variants of Abeliophyllum distichum flowers through metabolomics analysis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Purification of Cornoside Using High-Speed Counter-Current Chromatography

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cornoside, a phenolic glycoside, has garnered significant interest within the scientific community due to its potential therapeutic properties. It has been identified as an inhibitor of rat lens aldose reductase (AR), suggesting its potential in mitigating oxidative stress and inflammation associated with diabetic complications.[1] Furthermore, research indicates its involvement in the insulin/IGF-1 signaling pathway, highlighting its potential life-prolonging effects.[] Given its therapeutic promise, the development of efficient and scalable purification methods is paramount. High-speed counter-current chromatography (HSCCC) presents a robust, liquid-liquid partition chromatography technique that circumvents the challenges associated with traditional solid-phase chromatography, such as irreversible sample adsorption.[3][4][5] This document provides detailed application notes and protocols for the purification of this compound, leveraging HSCCC technology. While direct literature on the HSCCC purification of this compound is emerging, this protocol is adapted from successful methods used for the purification of structurally similar iridoid glycosides, such as morroniside and loganin, from Cornus officinalis (Fructus Corni), the natural source of this compound.[6][7][8]

Chemical Profile: this compound

| Property | Value | Source |

| Molecular Formula | C14H20O8 | [9] |

| Molecular Weight | 316.3 g/mol | [1] |

| CAS Number | 40661-45-8 | [1] |

| Class | O-glycosyl compound | [10] |

| Bioactivity | Aldose reductase (AR) inhibitor | [1][] |

Experimental Protocols

Sample Preparation: Extraction from Cornus officinalis

A crucial first step in the purification of this compound is its efficient extraction from the raw plant material, typically the dried ripe sarcocarp of Cornus officinalis.

Protocol:

-

Milling: Grind the dried Cornus officinalis fruits into a coarse powder.

-

Ultrasonic Extraction:

-

Place the powdered material in a flask with 50% methanol.

-

Perform ultrasonic extraction for a specified duration (e.g., 30 minutes).

-

Filter the extract and repeat the extraction process on the residue to ensure maximum yield.

-

-

Concentration: Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Pre-purification (Optional but Recommended):

HSCCC System and Solvent Selection

The selection of an appropriate two-phase solvent system is critical for a successful HSCCC separation. The ideal system will provide a suitable partition coefficient (K) for this compound, typically between 0.5 and 2.

Recommended Solvent Systems:

Based on the successful separation of similar iridoid glycosides from Fructus Corni, the following solvent systems are recommended for the purification of this compound:

| System No. | Solvent System Composition (v/v/v) | Stationary Phase | Application | Reference |

| 1 | n-butanol-methanol-1% acetic acid water (4:1:6) | Upper Phase | Separation of morroniside and loganin | [6][8] |

| 2 | dichloromethane–methanol–n-butanol–water–acetic acid (5:5:3:4:0.1) | Not specified | Separation of sweroside, morroniside, and loganin | [7] |

Protocol for Solvent System Selection:

-

Prepare the chosen solvent system by thoroughly mixing the components in a separatory funnel.

-

Allow the phases to separate.

-

Add a small amount of the pre-purified extract to a test tube containing equal volumes of the upper and lower phases.

-

Shake the tube vigorously and allow the phases to separate.

-

Analyze the concentration of this compound in both the upper and lower phases using HPLC to determine the partition coefficient (K = concentration in stationary phase / concentration in mobile phase).

HSCCC Purification Protocol

Instrumentation:

-

High-Speed Counter-Current Chromatograph

-

HPLC Pump

-

UV-Vis Detector

-

Fraction Collector

Protocol:

-

Column Preparation: Fill the entire HSCCC column with the stationary phase (typically the upper phase).

-

Equilibration: Pump the mobile phase (typically the lower phase) into the column at a specific flow rate (e.g., 1.0-2.0 mL/min) while the column is rotating at a set speed (e.g., 800-900 rpm). Continue until hydrodynamic equilibrium is reached, indicated by the emergence of the mobile phase from the column outlet.

-

Sample Injection: Once the system is equilibrated, inject the pre-purified sample solution (dissolved in a mixture of the upper and lower phases) into the column.

-

Elution and Fraction Collection: Continue to pump the mobile phase through the column. Monitor the effluent with a UV detector (e.g., at 254 nm) and collect fractions at regular intervals.

-

Analysis: Analyze the collected fractions using HPLC to identify those containing pure this compound.

-

Purification and Identification: Combine the pure fractions, evaporate the solvent, and identify the final product using techniques such as ESI-MS, ¹H-NMR, and ¹³C-NMR.[6][7][8]

Data Presentation

The following tables summarize the quantitative data from the HSCCC purification of iridoid glycosides from Cornus officinalis, which can be used as a benchmark for the purification of this compound.